2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c10-4-8(13)12-9-11-6(5-15-9)7-2-1-3-14-7/h1-3,5H,4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQPGNLODTNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be further functionalized to introduce the thiophene ring .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without significant loss of efficiency or increase in cost.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structural features to 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole and thiophene can possess potent antibacterial and antifungal activities. This compound is hypothesized to interact with bacterial enzymes or receptors, potentially leading to novel therapeutic agents against resistant strains of bacteria and fungi.
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented, and this compound is no exception. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Mechanistic studies are ongoing to elucidate its specific pathways and interactions within cancerous cells.
Chemical Synthesis
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole precursors under controlled conditions. Common reagents include halogenating agents and reducing agents such as lithium aluminum hydride. Optimizing these reactions can enhance yield and purity, making the compound viable for industrial applications.
Agricultural Applications
Pesticidal Properties
There is emerging interest in the use of thiazole derivatives as agrochemicals. The structural characteristics of this compound may confer insecticidal or herbicidal properties, making it a candidate for further investigation in agricultural pest management strategies.
Interaction Studies
Biological Target Interactions
Recent studies have begun to explore the binding affinity of this compound with various biological targets. These interaction studies aim to identify specific enzymes or receptors that this compound may influence, which could lead to the development of targeted therapies for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene and thiazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity at the chloroacetamide group, enhancing reactivity in nucleophilic substitutions.
- Electron-donating groups (e.g., 4-methoxyphenyl in ) may improve solubility in polar solvents but reduce electrophilic character.
- Bulkier substituents (e.g., trimethylphenyl in ) could sterically hinder interactions in biological targets .
Synthetic Methodologies: Microwave-assisted synthesis (e.g., ) reduces reaction times (e.g., 15 minutes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide) compared to conventional heating (8–16 hours in ). Conventional methods often use ethanol or chloroform as solvents and thiourea derivatives as precursors .
Spectral Characterization :
Biological Activity
2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that combines a thiophene ring and a thiazole ring, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Molecular Formula: C11H8ClN2OS
Molecular Weight: 279.79 g/mol
The compound's unique structure, featuring both sulfur-containing rings, contributes to its potential pharmacological properties. The presence of chlorine in the acetamide group enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiophene have demonstrated antibacterial and antifungal activities. A study highlighted the in vitro antimicrobial evaluation of several derivatives, including those structurally related to this compound. The findings showed:
- Minimum Inhibitory Concentration (MIC): Values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
- Minimum Bactericidal Concentration (MBC): Active against various pathogens with significant -cidal activities.
- Biofilm Inhibition: Demonstrated substantial reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar thiazole and thiophene moieties have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Current research is exploring the interactions of this compound with various biological targets. Preliminary studies suggest that it may effectively bind to certain enzymes or receptors involved in disease mechanisms. However, detailed mechanisms remain an area for further investigation.
Comparative Analysis
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Thiophene and thiazole rings | High (MIC: 0.22 - 0.25 μg/mL) | Potentially significant |
| 2-chloro-N-[4-(fluorophenyl)-1,3-thiazol-2-yl]acetamide | Fluorophenyl group | Moderate | Limited |
| 2-chloro-N-[4-(methylthio)-1,3-thiazol-2-yl]acetamide | Methylthio group | High | Moderate |
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated various derivatives similar to this compound for their antimicrobial properties against a range of pathogens including Staphylococcus aureus. The results indicated that these derivatives not only inhibited bacterial growth but also showed low hemolytic activity, suggesting a favorable safety profile for further development .
Investigation into Anticancer Activity
Another research effort focused on the anticancer potential of thiazole derivatives revealed that certain compounds could inhibit DNA gyrase and dihydrofolate reductase (DHFR), both crucial for cancer cell survival. The IC50 values for these activities ranged from 12.27–31.64 μM for DNA gyrase inhibitors and 0.52–2.67 μM for DHFR inhibitors .
Q & A
Basic: What are the standard synthetic routes for preparing 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2-amino-4-(thiophen-2-yl)thiazole with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is carried out in anhydrous dioxane or benzene under reflux (3–5 hours), followed by recrystallization from ethanol-DMF mixtures to isolate the product. Typical yields range from 70% to 85% . Key steps include:
- Activation of chloroacetyl chloride by the base to form a reactive electrophile.
- Nucleophilic attack by the amino group of the thiazole precursor.
- Work-up involving aqueous washes (e.g., sodium bicarbonate) to remove unreacted reagents.
Advanced: What mechanistic insights explain the regioselectivity during the alkylation of thiazole precursors?
Regioselectivity is influenced by the electron-withdrawing nature of the thiazole ring and steric effects. The C4 hydrogen of the thiazole is acidic due to conjugation with the electron-deficient nitrogen, making it susceptible to deprotonation by weak bases like triethylamine. This generates a nucleophilic site at C4, which reacts with activated chloroacetyl chloride. Computational studies (e.g., DFT) suggest that the transition state favors attack at the less sterically hindered position, consistent with observed product regiochemistry .
Basic: How is the crystal structure of this compound determined, and what structural features are critical?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Key structural parameters include:
- Torsion angles : The thiophene and thiazole rings are typically non-planar, with dihedral angles of ~80° to minimize steric clashes.
- Hydrogen bonding : N–H⋯N interactions stabilize the crystal lattice, forming infinite 1D chains (e.g., R₂²(8) motifs) .
| Structural Parameter | Value |
|---|---|
| Dihedral angle (thiophene-thiazole) | 79.7° ± 0.7° |
| N–H⋯N bond length | 2.89 Å |
| C=O bond length | 1.22 Å |
Advanced: How do intermolecular interactions influence crystallographic packing?
Intermolecular N–H⋯N hydrogen bonds and van der Waals interactions between chlorinated aryl groups drive packing stability. The thiophene ring’s sulfur atom participates in weak C–H⋯S interactions, contributing to layered stacking. These features are critical for predicting solubility and bioavailability .
Basic: What biological activities have been reported for this compound?
The compound exhibits antibacterial activity by interfering with bacterial protein synthesis (MIC values: 8–32 µg/mL against S. aureus and E. coli). The chloroacetamide moiety is essential for binding to ribosomal targets, as shown in comparative studies with non-chlorinated analogs .
Advanced: How does this compound modulate enzyme targets like COX/LOX?
Docking studies suggest the thiazole-thiophene scaffold binds to COX-2’s hydrophobic pocket via π-π stacking, while the chloroacetamide group forms hydrogen bonds with catalytic residues (e.g., Tyr385). In vitro assays show mixed inhibition profiles (COX-1 IC₅₀: ~9 µM; COX-2 IC₅₀: ~12 µM), indicating non-selective activity. LOX inhibition is attributed to redox interactions with iron centers .
Advanced: What computational tools are used to predict its pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : To map binding modes with enzyme targets.
- DFT calculations (Gaussian) : To optimize geometry and compute electrostatic potential surfaces.
- MD simulations (GROMACS) : To assess stability in lipid bilayers and predict blood-brain barrier penetration .
Advanced: How can contradictory bioactivity data between studies be resolved?
Discrepancies in reported IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions (e.g., cell type, substrate concentration). To resolve:
- Standardize assays : Use recombinant enzymes and fixed ATP/substrate levels.
- Control stereochemistry : Chiral SFC can isolate enantiomers for separate testing .
Advanced: What structure-activity relationships (SAR) guide derivative design?
- Thiophene substitution : Electron-donating groups (e.g., methoxy) enhance COX-2 selectivity.
- Chloro position : Ortho-chlorine on the acetamide increases antibacterial potency by 4-fold compared to para-substituted analogs.
- Thiazole modification : Methylation at C4 improves metabolic stability .
Basic: What spectroscopic techniques confirm its structural integrity?
- ¹H/¹³C NMR : Key signals include δ ~12.15 ppm (N–H, broad singlet) and δ ~4.20 ppm (CH₂Cl).
- IR : Strong C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1540 cm⁻¹.
- Elemental analysis : Deviation >0.3% indicates impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
